Trestolone, also known as Methylbolone or Metribolone, is a synthetic anabolic-androgenic steroid (AAS) that has been the subject of some scientific research, although it is not currently approved for human use by any major regulatory agency []. Due to its potential health risks, most research on Trestolone has focused on its effects in animal models or on understanding its mechanisms of action.
Trestolone exhibits strong anabolic and androgenic properties. Studies have shown that Trestolone can promote muscle growth and increase muscle mass in animals []. It is believed to do this by binding to the androgen receptor and stimulating protein synthesis in muscle cells. Trestolone's androgenic properties are also significant, and may be responsible for virilization effects such as facial hair growth and a deepening of the voice in males [].
Due to its strong androgenic properties, Trestolone is also associated with a number of potential health risks. These can include:
Trestolone, also known as 7α-methyl-19-nortestosterone, is a synthetic anabolic-androgenic steroid developed primarily for potential use in male hormonal contraception and androgen replacement therapy. This compound is a derivative of nandrolone, characterized by a methyl group at the C7α position, which enhances its androgenic properties. Trestolone has not been marketed for medical use but has shown significant promise in clinical studies, particularly for inducing temporary infertility in males by inhibiting the release of luteinizing hormone and follicle-stimulating hormone .
The chemical formula for trestolone is C₁₉H₂₈O₂, and it has a molar mass of approximately 288.431 g/mol .
Trestolone exhibits potent androgenic activity and acts as an antagonist to the hypothalamic-pituitary-gonadal axis. Its primary mechanism involves:
The compound's anabolic-to-androgenic ratio is reported to be higher than that of testosterone, suggesting enhanced muscle-building capabilities with potentially fewer androgenic side effects .
Trestolone can be synthesized through several methods. One common approach involves:
Alternative synthesis routes may involve different starting materials or reagents to achieve similar structural modifications .
Trestolone has several potential applications:
Research indicates that trestolone interacts with various biological systems:
Trestolone shares structural similarities with several anabolic-androgenic steroids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Anabolic Activity | Androgenic Activity | Unique Features |
---|---|---|---|---|
Nandrolone | C₁₉H₂₈O₂ | Moderate | Low | Less potent than trestolone |
Testosterone | C₁₉H₂₄O₃ | High | High | Natural hormone; broader physiological effects |
Dihydrotestosterone | C₁₉H₂₄O₂ | Moderate | Very High | More potent androgenic effects |
Methenolone | C₁₉H₂₄O₃ | Moderate | Low | Less water retention compared to trestolone |
Trestolone stands out due to its higher anabolic-to-androgenic ratio and its specific application in male contraception, making it distinct among synthetic steroids .
Irritant;Health Hazard